BNTA
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Overview
Description
BNTA, also known as Biotin nitrilotriacetic acid, is a compound with significant potential in various scientific fields. It is a potent extracellular matrix modulator that facilitates the synthesis of cartilage structural molecules on chondrocytes by activating superoxide dismutase 3 (SOD3). This compound shows promising potential for alleviating osteoarthritis by modulating cartilage generation .
Preparation Methods
Synthetic Routes and Reaction Conditions
BNTA is synthesized through a series of chemical reactions involving the introduction of biotin to nitrilotriacetic acid. The process typically involves the use of reagents such as sodium cyanide or hydrogen cyanide, formaldehyde, and ammonia. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
BNTA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions involving this compound typically result in the formation of reduced biotin derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various biotin derivatives and nitrilotriacetic acid derivatives, which have different applications in scientific research and industry .
Scientific Research Applications
BNTA has a wide range of applications in scientific research, including:
Mechanism of Action
BNTA exerts its effects by activating superoxide dismutase 3 (SOD3), which facilitates the synthesis of cartilage structural molecules on chondrocytes. This activation leads to the elimination of superoxide anions and the promotion of extracellular matrix generation. The molecular targets involved in this process include various genes and proteins related to cartilage synthesis and inflammation .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid (NTA): Like BNTA, NTA is an aminopolycarboxylic acid used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): EDTA is another chelating agent with similar applications.
Uniqueness
This compound’s uniqueness lies in its ability to modulate extracellular matrix generation and its potential therapeutic applications in osteoarthritis. Its structure, which includes a biotin moiety, allows for specific interactions with histidine-tagged proteins, making it a valuable tool in biological research .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-bromothiophen-3-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3S2/c18-16-15(20-17(21)12-8-4-5-9-13(12)19)14(10-24-16)25(22,23)11-6-2-1-3-7-11/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNJYMSNHNAZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2NC(=O)C3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730202 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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